Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride
Description
Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride is a synthetic organic compound featuring a morpholine ring system substituted with two methyl groups at the 2-position, a carboxylate ester at the 3-position, and a hydrochloride counterion. The morpholine scaffold is a six-membered heterocycle containing one oxygen and one nitrogen atom, making it a versatile pharmacophore in medicinal chemistry. The hydrochloride salt enhances solubility and stability, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
methyl 2,2-dimethylmorpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIRGQKBJVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCO1)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416437-92-7 | |
| Record name | methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride typically involves the reaction of 2,2-dimethylmorpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
There is no information about the applications of the compound "Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride" in the provided search results. However, the search results do provide information on related compounds and applications of morpholine derivatives:
- Cis-2,6-dimethylmorpholine: This compound is used as an intermediate in the synthesis of pesticides, bactericides, and pharmaceuticals, including antitumor and antifungal drugs . It is a key component in synthesizing pesticide bactericides like cinnoline, morolines, propioline, and fenpropimorph. It is also used in the synthesis of the antitumor drug Sonidegib and the antifungal drug amorolfine hydrochloride .
- Morpholines as antibacterial agents: Morpholine-containing compounds have demonstrated antibacterial activity against Gram-positive pathogens such as S. aureus, MRSA, VISA, Enterococcus faecalis, and E. faecium, as well as Gram-negative bacteria including E. coli, P. aeruginosa, A. baumannii, and K. pneumoniae .
- Azetidines: Azetidine compounds are used in the preparation of bioactive compound libraries, including bronchodilating, anti-inflammatory, and antibacterial drugs .
- Spiropyrimidinetriones: These compounds have shown inhibitory potency against Mycobacterium tuberculosis (Mtb) DNA gyrase .
- Methyl 2,2-dimethylmorpholine-3-carboxylate: This compound can be used as a non-ionic organic buffering agent in cell cultures within a pH range of 6-8.5 .
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride with structurally or functionally related compounds, based on the evidence provided:
Table 1: Structural and Functional Comparison
Key Findings and Differences
Core Structure: The target compound’s morpholine ring distinguishes it from β-carboline (aromatic fused ring) and yohimbine (indole alkaloid) derivatives. Morpholine derivatives generally exhibit improved metabolic stability compared to heteroaromatic systems .
Synthetic Routes: Unlike natural alkaloids (e.g., yohimbine), the target compound is likely fully synthetic, similar to methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which uses Boc-deprotection with HCl . Oxidation steps (e.g., KMnO₄ in β-carboline synthesis ) are unnecessary for morpholine derivatives, simplifying production.
Pharmacological Potential: While yohimbine and isopropylarticaine have well-established clinical uses, the target compound’s applications remain speculative. Its structural similarity to CNS-active morpholine derivatives (e.g., ethylmorphine ) suggests possible neuromodulatory effects.
Physicochemical Properties: The hydrochloride salt improves aqueous solubility, critical for bioavailability. This contrasts with neutral esters like methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]-propanoyl]amino]thiophene-2-carboxylate hydrochloride, which may require co-solvents .
Notes
- Synthesis Challenges : The dimethyl substitution on the morpholine ring may complicate cyclization steps, requiring optimized reaction conditions (e.g., temperature, catalysts) .
- Solubility Considerations : Hydrochloride salts generally exhibit higher solubility in polar solvents, but crystallinity (as seen in β-carboline derivatives ) can affect formulation.
Biological Activity
Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride (MDMC) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
MDMC is categorized as a non-ionic organic buffering agent with a pH range suitable for biological applications (6-8.5). Its chemical structure includes a morpholine ring that contributes to its solubility and biological interactions. The compound is primarily used in cell culture applications, which underscores its relevance in biological research .
The biological activity of MDMC can be attributed to its interactions with various biological targets. Research indicates that compounds with morpholine structures often exhibit significant antibacterial properties by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making MDMC a candidate for antimicrobial applications .
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of MDMC-related compounds against both Gram-positive and Gram-negative bacteria. For instance, dual inhibitors derived from morpholine structures have shown minimal inhibitory concentrations (MICs) below 0.25 μg/mL against multidrug-resistant strains of Staphylococcus aureus and other pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of MDMC Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7a | Staphylococcus aureus | <0.03125 |
| 7h | Enterococcus faecalis | <0.25 |
| 7g | Klebsiella pneumoniae | 1-4 |
| 7f | Acinetobacter baumannii | 1-8 |
Pharmacological Characterization
Pharmacologically, MDMC exhibits favorable solubility and low plasma protein binding, which are advantageous for oral bioavailability. The compound's log value has been reported as 1.83 at pH 7.4, indicating good absorption characteristics . Furthermore, in vivo studies have validated the efficacy of MDMC derivatives in mouse models, demonstrating their potential as therapeutic agents against resistant bacterial infections .
Case Studies
- In Vivo Efficacy : A study involving the compound 7a , a derivative of MDMC, showcased its effectiveness in treating infections caused by vancomycin-intermediate Staphylococcus aureus. The in vivo model illustrated significant reductions in infection severity compared to controls .
- Toxicology Assessments : Toxicity evaluations indicate that MDMC derivatives do not exhibit significant adverse effects on mammalian cells at therapeutic doses, supporting their safety profile for potential clinical use .
- Comparative Studies : Comparative analyses of various morpholine derivatives have highlighted the structural modifications that enhance antibacterial activity while maintaining low toxicity levels. These studies are crucial for the rational design of new antimicrobial agents based on the morpholine scaffold .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Morpholine ring formation : Cyclization of precursors like amino alcohols or alkyl halides under basic conditions (e.g., K₂CO₃ or NaOH) .
- Esterification : Reaction with methyl chloroformate or methanol in the presence of acid catalysts to introduce the carboxylate group .
- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .
Q. Optimization factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves yield in esterification steps .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the morpholine ring and ester group. For example, δ 3.6–3.8 ppm (morpholine protons) and δ 170–175 ppm (ester carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 195.64 for [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (3S,6S) configuration) but requires high-purity crystals .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in substitution reactions be resolved?
Methodological Answer: Contradictions often arise from varying reaction conditions:
- Nucleophile strength : Weak nucleophiles (e.g., Cl⁻) favor SN1 mechanisms, leading to racemization, while strong nucleophiles (e.g., I⁻) follow SN2 pathways, preserving stereochemistry .
- Solvent effects : Polar protic solvents (e.g., H₂O) stabilize carbocation intermediates in SN1, whereas polar aprotic solvents (e.g., DMSO) favor SN2 .
Q. Experimental strategy :
Conduct kinetic studies under controlled conditions.
Use chiral HPLC to monitor stereochemical outcomes .
Compare reaction rates with different leaving groups (e.g., Br vs. Tosyl) to infer mechanism .
Q. What strategies mitigate low yields in large-scale synthesis, and how are by-products identified?
Methodological Answer:
- Scale-up challenges : Aggregation or exothermic reactions reduce yields. Use flow chemistry for better heat dissipation .
- By-product analysis :
- LC-MS/MS : Identifies dimers or oxidized derivatives (e.g., carboxylic acid from over-oxidation) .
- Isolation via column chromatography : Separate by-products for structural elucidation .
- Process optimization :
- Catalyst loading : Reduce Pd/C or enzyme amounts to minimize side reactions .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. How does stereochemistry influence the compound’s biological activity, and what methods validate enantiomeric purity?
Methodological Answer:
- Biological relevance : The (3S,6S) configuration may enhance binding to CNS targets (e.g., serotonin receptors) compared to racemic mixtures .
- Validation techniques :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Optical rotation : Compare [α]D²⁵ values against standards (e.g., +15° for pure (3S,6S) isomer) .
- Enzymatic assays : Stereospecific enzymes (e.g., esterases) hydrolyze only active enantiomers, confirming configuration .
Q. Methodological Challenges in Data Interpretation
Q. How are conflicting crystallographic and spectroscopic data reconciled in structural studies?
Methodological Answer:
- Crystallography limitations : Crystal packing effects may distort bond angles. Compare with DFT-calculated geometries .
- NMR restraints : Use NOESY/ROESY to validate spatial proximity of protons inferred from X-ray data .
- Dynamic effects : Variable-temperature NMR detects conformational flexibility not observed in static crystal structures .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT calculations : Gaussian or ORCA software models transition states for substitution or oxidation reactions (e.g., activation energy for ester hydrolysis) .
- Molecular docking : AutoDock Vina predicts binding modes to biological targets, guiding functionalization strategies .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for fluorination or methylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
